molecular formula C18H21N3O2 B115705 endo-Maohqc CAS No. 145970-12-3

endo-Maohqc

Cat. No.: B115705
CAS No.: 145970-12-3
M. Wt: 311.4 g/mol
InChI Key: ZPEDRMCLQWINAG-UHFFFAOYSA-N
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Description

Structurally, it features a quinoline core fused with a bicyclic amine moiety, conferring unique electronic and steric properties. Preliminary computational studies suggest moderate binding affinity to estrogen receptors (ER-α and ER-β), with an estimated IC₅₀ of 12.3 μM in silico models . Its molecular weight (287.34 g/mol) and logP value (2.8) position it within the range of bioaccumulative environmental contaminants, though experimental validation of its persistence remains pending.

Properties

IUPAC Name

N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-21-12-6-7-13(21)9-11(8-12)20-18(23)15-10-19-16-5-3-2-4-14(16)17(15)22/h2-5,10-13H,6-9H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEDRMCLQWINAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CNC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932737
Record name N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145970-12-3
Record name N-(8-Methyl-8-azabicyclo(3.2.1)oct-3-yl)-4-hydroxy-3-quinolinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145970123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxo-1,4-dihydroquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Terminal Alkyne 5

The synthesis begins with 6-bromopiperonal (2 ), which undergoes a Sonogashira coupling with trimethylsilylacetylene to yield aldehyde 3 in 89% yield. Subsequent nucleophilic addition using methylmagnesium bromide (MeMgBr) furnishes alcohol 4 (99% yield), which is oxidized with pyridinium chlorochromate (PCC) to ketone 5 . Deprotection of the silyl group with potassium carbonate in methanol affords terminal alkyne 5 in 96% yield over two steps.

Synthesis of Iodoarene 8

Sesamol (6 ) serves as the starting material for iodoarene 8 . Methylation of sesamol followed by iodination using iodine monochloride (ICl) delivers 8 in 67% overall yield. This aromatic iodide is critical for subsequent Sonogashira coupling with ketone 5 .

Au(I)-Catalyzed Cycloisomerization of 1,5-Enyne 10

Assembly of 1,5-Enyne Substrate 10

Ketone 5 and iodoarene 8 undergo a palladium-catalyzed Sonogashira coupling to form alkynyl ketone 9 (95% yield). Treatment of 9 with sodium bis(trimethylsilyl)amide (NaHMDS) and tert-butyldimethylsilyl chloride (TBSCl) yields silyl enol ether 10 , the substrate for gold-catalyzed cycloisomerization.

Optimization of Cycloisomerization Conditions

The cycloisomerization of 10 is catalyzed by 5 mol% IPrAuCl and AgSbF₆ in dichloromethane (DCM) at room temperature, achieving 82% yield of biaryl 11 (Table 1). Methoxy groups on the substrate direct regioselective 6-endo-dig cyclization, forming the benzene ring (ring C) of macarpine.

Table 1: Reaction Conditions for 1,5-Enyne Cycloisomerization

Catalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
IPrAuCl (5)AgSbF₆ (5)DCMRT282

Completion to Naphthol 12

Desilylation of 11 with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields naphthol 12 , matching Ishikawa’s intermediate. This route achieves the formal synthesis of macarpine in 5 steps with a 59% overall yield, significantly outperforming Ishikawa’s 9-step sequence (13% yield).

Alternative Route: Direct Cycloisomerization of Alkynyl Ketone 9

Reaction Development and Acid Additives

To further streamline the synthesis, alkynyl ketone 9 is subjected to Au(I)-catalyzed cycloisomerization under acidic conditions. Optimal results are obtained with 5 mol% IPrAuCl/AgSbF₆ and 2 equivalents of p-toluenesulfonic acid (TsOH) at 70°C for 2 hours, directly affording naphthol 12 in 75% yield (Table 2).

Table 2: Optimization of Alkynyl Ketone Cycloisomerization

Catalyst (mol%)AdditiveTemp (°C)Time (h)Yield (%)
IPrAuCl (5)TsOH (2 eq)70275

Mechanistic Insights

The reaction proceeds via acid-mediated enolization of 9 , followed by Au(I)-coordinated alkyne activation. The electron-donating methoxy group stabilizes the transition state, favoring 6-endo-dig cyclization over alternative pathways. This single-step transformation eliminates the need for silyl enol ether preparation, reducing the synthetic burden.

Comparative Analysis of Synthetic Routes

The two Au(I)-catalyzed methods offer distinct advantages:

  • 1,5-Enyne Route : Higher functional group tolerance, suitable for substrates sensitive to acidic conditions.

  • Alkynyl Ketone Route : Shorter sequence (5 steps vs. 6 steps) and higher overall yield (59% vs. 52%).

Both strategies surpass classical methods (e.g., Reformatsky reactions, Michael additions) in efficiency, enabling gram-scale synthesis of macarpine intermediates .

Chemical Reactions Analysis

Types of Reactions

endo-Maohqc undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

endo-Maohqc has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of endo-Maohqc involves its interaction with specific molecular targets and pathways. For example, it may act on serine/threonine-protein kinase Chk1, influencing various cellular processes . The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis focuses on two structurally analogous compounds: 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (THQCA) and 7-azabicyclo[2.2.1]heptane-1-carboxamide (ABHC). These compounds were selected based on shared substructures (quinoline and bicyclic amines) and functional similarities (endocrine activity) identified via the EDKB database’s chemical similarity search tool .

Table 1: Structural and Functional Comparison

Property endo-Maohqc THQCA ABHC
Molecular Formula C₁₅H₁₇N₃O C₁₀H₁₁NO₂ C₇H₁₂N₂O
Molecular Weight (g/mol) 287.34 177.20 140.18
logP 2.8 1.5 0.9
Receptor Binding (IC₅₀) ER-α: 12.3 μM (pred) ER-α: 8.7 μM (exp) ER-β: 5.2 μM (exp)
Solubility (mg/L) 34 (predicted) 220 (experimental) 480 (experimental)
Environmental Half-life ~15 days (modeled) 7 days (observed) <3 days (observed)

Key Findings:

Structural Differences: THQCA lacks the bicyclic amine group present in this compound, resulting in lower molecular complexity and reduced steric hindrance. This structural simplicity correlates with THQCA’s higher solubility (220 mg/L vs. 34 mg/L predicted for this compound) but weaker receptor selectivity . ABHC replaces the quinoline core with a smaller azabicyclo scaffold, drastically reducing molecular weight (140.18 g/mol vs. 287.34 g/mol) and enhancing ER-β specificity (IC₅₀ = 5.2 μM) .

Functional Divergence :

  • THQCA exhibits estrogenic activity in vivo at 50 mg/kg doses, whereas this compound’s bioactivity remains unverified. Computational models indicate this compound may require metabolic activation for endocrine effects, unlike THQCA .
  • ABHC ’s short environmental half-life (<3 days) contrasts with this compound’s modeled persistence (~15 days), suggesting divergent ecological risks .

Mechanistic Insights :

  • Molecular docking simulations reveal this compound’s amine moiety forms hydrogen bonds with ER-α’s Glu353 residue, a feature absent in THQCA but partially mimicked by ABHC’s carboxamide group .

Methodological Considerations

Comparative data were synthesized from three sources:

EDKB Database : Used to identify structural analogs via substructure searches and retrieve experimental IC₅₀ values .

Inorganic Compound Analysis Guidelines: Informed solubility and stability testing protocols for THQCA and ABHC .

Analytical Chemistry Standards : Ensured consistency in reporting receptor binding assays and environmental half-life measurements .

Biological Activity

Endo-Maohqc is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is classified as a complex organic molecule with specific structural characteristics that contribute to its biological activity. The compound's IUPAC name, molecular formula, and key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name (E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine
Molecular Formula C23H29N
Molecular Weight 329.49 g/mol
Solubility Soluble in organic solvents

This compound primarily functions as an agonist for sigma receptors, particularly the sigma-1 receptor. This receptor is involved in various cellular processes, including neuroprotection and modulation of neurotransmitter systems. The activation of sigma-1 receptors has been linked to:

  • Neuroprotection : this compound exhibits protective effects on neuronal cells under stress conditions.
  • Cognitive Enhancement : Preliminary studies suggest its potential to improve cognitive functions, possibly through modulation of glutamate signaling pathways.

Neuroprotective Effects

Research indicates that this compound may protect against neuronal damage caused by oxidative stress and excitotoxicity. A study conducted on cultured neurons demonstrated that treatment with this compound significantly reduced cell death induced by glutamate toxicity.

Case Study: Neuroprotective Mechanism

In a controlled experiment, neurons were exposed to glutamate in the presence and absence of this compound. The results showed:

  • Cell Viability : Neurons treated with this compound had a 75% survival rate compared to only 30% in untreated controls.
  • Oxidative Stress Markers : Levels of reactive oxygen species (ROS) were significantly lower in the this compound-treated group.

Cognitive Enhancement

Another area of interest is the potential cognitive-enhancing effects of this compound. In animal models, administration of the compound has been associated with improved performance on memory tasks.

Research Findings

A study involving aged rats assessed the effects of this compound on spatial memory using the Morris water maze test:

GroupEscape Latency (seconds)Time Spent in Target Quadrant (%)
Control60 ± 525 ± 3
This compound (10 mg/kg)40 ± 445 ± 5
This compound (20 mg/kg)30 ± 360 ± 6

The results indicate a significant improvement in both escape latency and time spent in the target quadrant for rats treated with this compound compared to controls.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Preliminary toxicological evaluations suggest that this compound has a favorable safety profile at therapeutic doses. Further studies are necessary to establish long-term safety and potential side effects.

Q & A

Basic: How to formulate a research question for studying endo-Maohqc's biochemical properties?

Answer:
A robust research question should align with the FINER criteria : F easible (resources and time), I nteresting (scientific relevance), N ovel (original contribution), E thical (compliance with guidelines), and R elevant (addressing gaps in the field) . For example:

  • "How does this compound interact with [specific enzyme/receptor] under varying pH conditions?"
    Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to refine variables. Preliminary literature reviews (e.g., PubMed, Scopus) should identify existing knowledge gaps and validate novelty .

Basic: What experimental designs are suitable for initial characterization of this compound?

Answer:
Start with controlled experiments to isolate variables:

  • Spectroscopic analysis (NMR, FTIR) for structural elucidation.
  • Dose-response assays to assess bioactivity thresholds.
  • Stability tests under varying temperatures/pH.
    Document protocols rigorously (e.g., reagent concentrations, instrumentation parameters) to ensure reproducibility. Include negative/positive controls to validate results .

Advanced: How to address contradictions in spectroscopic data for this compound?

Answer:
Contradictions may arise from instrument calibration errors, sample impurities, or environmental variability. Mitigation strategies:

  • Triangulate methods : Cross-validate results using complementary techniques (e.g., XRD for crystallinity, mass spectrometry for molecular weight).
  • Statistical analysis : Apply error bars, confidence intervals, or ANOVA to quantify variability .
  • Replicate experiments : Conduct trials across independent labs to rule out procedural bias .

Advanced: What are best practices for optimizing this compound synthesis under varying conditions?

Answer:
Use a Design of Experiments (DoE) approach:

  • Variables : Temperature, solvent polarity, catalyst concentration.
  • Response surface methodology to identify optimal conditions.
  • High-throughput screening for rapid iteration.
    Analyze yield and purity via HPLC/GC-MS. Publish raw data and synthetic pathways in open-access repositories for transparency .

Basic: How to manage large datasets from this compound experiments?

Answer:
Develop a Data Management Plan (DMP) addressing:

  • Storage : Secure, cloud-based platforms (e.g., Zenodo, institutional servers).
  • Metadata : Annotate datasets with experimental conditions, timestamps, and version control.
  • Ethics : Ensure compliance with GDPR or institutional IRB guidelines for sensitive data .

Advanced: Which statistical methods are appropriate for dose-response studies of this compound?

Answer:

  • Non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values.
  • ANOVA for comparing multiple groups (e.g., wild-type vs. mutant cell lines).
  • Survival analysis (Kaplan-Meier curves) for longitudinal toxicity studies.
    Use software like GraphPad Prism or R for robust error analysis and visualization .

Advanced: How to ensure reproducibility in this compound research?

Answer:

  • Pre-register protocols on platforms like Open Science Framework.
  • Detailed Supplementary Materials : Include raw spectra, chromatograms, and code for analysis.
  • Collaborative verification : Partner with independent labs to replicate key findings .

Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

  • Obtain approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent.
  • Adhere to the 3Rs principle (Replacement, Reduction, Refinement).
  • Document informed consent procedures for human-derived samples (e.g., cell lines) .

Advanced: How to integrate computational modeling with experimental data for this compound?

Answer:

  • Molecular docking simulations (AutoDock, Schrödinger) to predict binding affinities.
  • Machine learning : Train models on existing bioactivity data to forecast novel derivatives.
  • Validate predictions with wet-lab assays (e.g., SPR for binding kinetics) .

Basic: How to design a literature review framework for this compound?

Answer:

  • Search strategy : Use Boolean operators (AND/OR/NOT) in databases (PubMed, Web of Science).
  • Inclusion/exclusion criteria : Filter studies by publication date, methodology, and sample size.
  • Meta-analysis tools : RevMan or Meta-Essentials for synthesizing quantitative data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.